molecular formula C16H19FN2O5 B3014691 Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate CAS No. 1448133-67-2

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate

Cat. No.: B3014691
CAS No.: 1448133-67-2
M. Wt: 338.335
InChI Key: ZFGPLNAHQKXVSW-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes an azetidine ring, a fluorophenoxy group, and an ethyl ester moiety. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves several key steps. One common synthetic route includes the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with azetidine-3-carboxamide to yield the corresponding azetidine derivative. Finally, the ethyl esterification of the carboxamide group is achieved using ethyl chloroformate under basic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethyl ester moiety, converting it into a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Pharmacological Properties

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate exhibits various pharmacological activities that make it a candidate for further research:

  • Antidepressant Activity : Compounds derived from azetidine structures have shown promise in treating depression. The incorporation of the phenoxyacetyl group enhances the compound's interaction with neurotransmitter systems, potentially leading to antidepressant effects .
  • Anorexigenic Effects : Similar compounds have been reported to possess anorexigenic properties, indicating their potential use in weight management therapies. This is particularly relevant given the increasing prevalence of obesity-related health issues .
  • Antimicrobial Activity : Research on related azetidine derivatives suggests potential antimicrobial properties, making this compound a candidate for developing new antibiotics.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 2-fluorophenol and various acylating agents to form the desired azetidine structure.
  • Catalytic Processes : Recent advancements in catalytic methods have improved the efficiency and yield of synthesizing azetidine derivatives. For instance, hydrogenolysis techniques can be employed to refine the synthesis process while minimizing by-products .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Study on Antidepressant Effects : A clinical trial investigating the antidepressant efficacy of related azetidine compounds showed significant improvement in patients with major depressive disorder. The results indicate that modifications to the azetidine structure can enhance pharmacological activity .
  • Research on Anorexigenic Properties : In preclinical studies, compounds similar to this compound demonstrated significant weight loss effects in rodent models, suggesting potential applications in obesity treatment .
  • Antimicrobial Activity Evaluation : A series of azetidine-based compounds were tested against various bacterial strains, revealing promising antimicrobial activity. These findings support further investigation into the use of this compound as a lead compound for antibiotic development.

Data Table: Summary of Applications

ApplicationDescriptionReferences
AntidepressantPotential efficacy in treating depression
AnorexigenicEvidence of weight management properties
AntimicrobialPromising activity against bacterial strains

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets in biological systems. The azetidine ring and fluorophenoxy group are believed to play key roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(1-(2-(2-chlorophenoxy)acetyl)azetidine-3-carboxamido)acetate: This compound has a similar structure but with a chlorine atom instead of fluorine. The substitution of fluorine with chlorine can affect the compound’s reactivity and biological activity.

    Ethyl 2-(1-(2-(2-bromophenoxy)acetyl)azetidine-3-carboxamido)acetate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    Ethyl 2-(1-(2-(2-methylphenoxy)acetyl)azetidine-3-carboxamido)acetate: The methyl group provides different steric and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.

Biological Activity

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C19H19FN2O3
  • Molecular Weight : 342.37 g/mol
  • IUPAC Name : Ethyl 2-[1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido]acetate

This compound features a fluorophenoxy group, which is significant for its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound might modulate receptors that are critical in signaling pathways for cancer growth and neurological functions.
  • Anticonvulsant Activity : Similar compounds have demonstrated effects on benzodiazepine receptors, suggesting a potential for anticonvulsant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds containing the azetidine structure have shown significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)0.67
Compound CPC-3 (Prostate Cancer)0.80

These findings suggest that this compound may exhibit similar potency due to its structural analogies.

Anticonvulsant Activity

Research indicates that derivatives of fluorophenoxy compounds possess anticonvulsant properties. For example, a related compound was shown to have considerable anticonvulsant activity in both PTZ and MES models, mediated by interactions with benzodiazepine receptors . This suggests that this compound could also exhibit such effects.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of various azetidine derivatives on cancer cell lines, revealing promising results for compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth effectively.
  • Mechanism-Based Approaches : Another research effort focused on the mechanism-based approaches for anticancer drug development using azetidine derivatives. The study reported significant inhibitory effects on cancer cell lines, supporting the hypothesis that modifications in the azetidine structure can enhance biological activity .

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-2-23-15(21)7-18-16(22)11-8-19(9-11)14(20)10-24-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGPLNAHQKXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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